molecular formula C18H15BrClN3OS B2718714 (3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-93-8

(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2718714
CAS RN: 897470-93-8
M. Wt: 436.75
InChI Key: HNUAVCUHOYRLKU-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole derivatives, including “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have shown promising inhibitory concentrations when compared with standard reference drugs .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some benzothiazole derivatives showed better inhibition potency .

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities . These compounds have been evaluated using known experimental models, and some have shown promising results .

Ulcerogenic Index

Certain benzothiazole derivatives have been compared with standard drugs like indomethacin and celecoxib for their ulcerogenic index . Some of these compounds have shown a lower ulcerogenic index, indicating less gastrointestinal irritation and potential for ulcer formation .

Lipid Peroxidation Activities

Benzothiazole derivatives have also been evaluated for their lipid peroxidation activities . This is important in the context of oxidative stress and related diseases .

Quorum-Sensing Inhibitors

Some benzothiazole derivatives have shown promising results as quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibitors of this system can potentially control bacterial infections .

Development of New Synthetic Pathways

The synthesis of benzothiazole derivatives has led to the development of new synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Future Directions

Benzothiazole derivatives, including “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, show promise in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on further understanding their mechanisms of action and developing more efficient synthetic pathways .

Mechanism of Action

properties

IUPAC Name

(3-bromophenyl)-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c19-13-3-1-2-12(10-13)17(24)22-6-8-23(9-7-22)18-21-15-5-4-14(20)11-16(15)25-18/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUAVCUHOYRLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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